

# In-Depth Technical Guide to the Safety and Handling of Tungsten-183 Compounds

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## Compound of Interest

Compound Name: **Tungsten-183**

Cat. No.: **B082725**

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This technical guide provides a comprehensive overview of the safety and handling precautions for **Tungsten-183** ( $^{183}\text{W}$ ) compounds. Given that **Tungsten-183** is a stable, non-radioactive isotope of tungsten, the primary safety concerns are chemical in nature and can be largely extrapolated from the extensive toxicological data available for other tungsten compounds. This document summarizes key toxicological data, outlines detailed experimental protocols for handling and analysis, and visualizes relevant biological pathways and experimental workflows.

## Toxicological Profile

While specific toxicological studies on **Tungsten-183** are limited, the toxicokinetics are expected to be identical to other tungsten isotopes. The primary routes of exposure are inhalation, ingestion, and dermal contact. The toxicity of tungsten compounds is largely dependent on their solubility.

## Acute Toxicity

Acute oral toxicity of tungsten compounds is considered to be low. The following table summarizes the oral LD50 values for several tungsten compounds in animal models.

Compound	Species	Oral LD50 (mg/kg)	Reference
Sodium Tungstate	Mouse	240	<a href="#">[1]</a> <a href="#">[2]</a>
Sodium Tungstate	Rat	1,190	<a href="#">[1]</a> <a href="#">[2]</a>
Sodium Tungstate	Rat	223 - 255	<a href="#">[3]</a>
Tungstic Trioxide	Rat	840	<a href="#">[1]</a> <a href="#">[2]</a>
Ammonium Paratungstate	Rat	11,300	<a href="#">[1]</a> <a href="#">[2]</a>
Sodium Phosphotungstate	Mouse	700	<a href="#">[1]</a> <a href="#">[2]</a>
Sodium Phosphotungstate	Rat	1,600	<a href="#">[1]</a> <a href="#">[2]</a>
Tungsten Metal Powder	Rat	5,000 (intraperitoneal)	<a href="#">[3]</a>

## Toxicokinetics

- Absorption: Tungsten compounds can be absorbed through the gastrointestinal tract and the respiratory system. Dermal absorption is generally considered to be low.
- Distribution: Once absorbed, tungsten is distributed throughout the body, with the highest concentrations typically found in bone, spleen, and kidneys.[\[4\]](#) It has been shown to cross the placental barrier.[\[4\]](#)
- Metabolism: Tungsten is not extensively metabolized in the body.
- Excretion: The primary route of excretion for absorbed tungsten is via the urine.[\[4\]](#)[\[5\]](#) Elimination is generally rapid, with a significant portion excreted within 24 hours of exposure.[\[5\]](#)

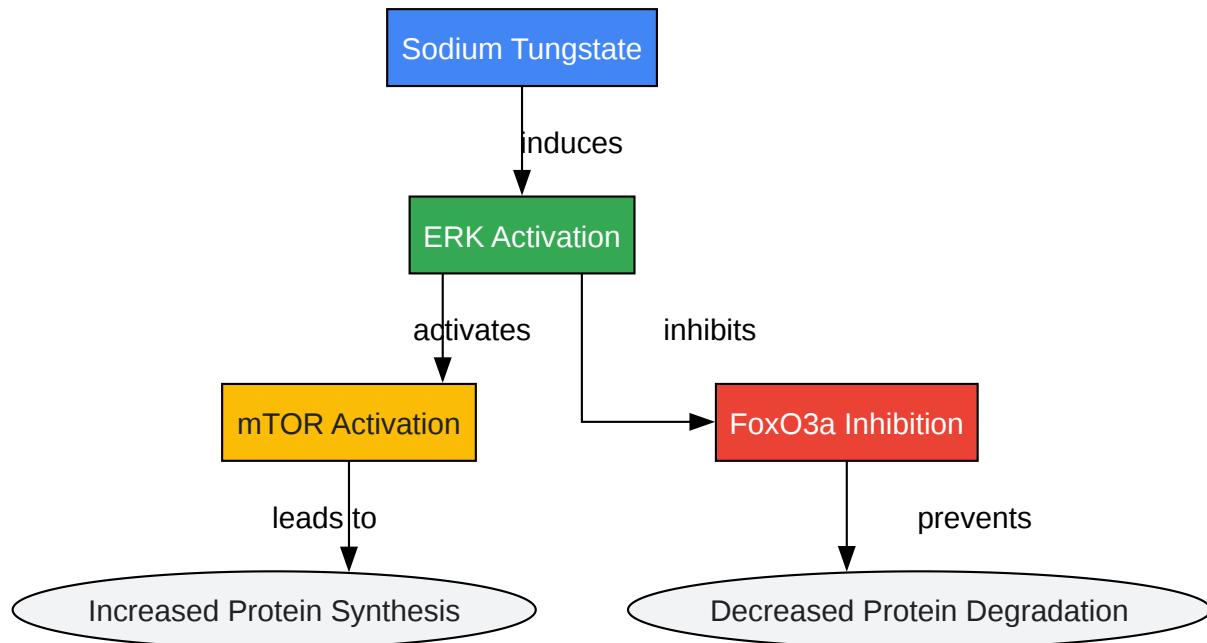
## Health Effects

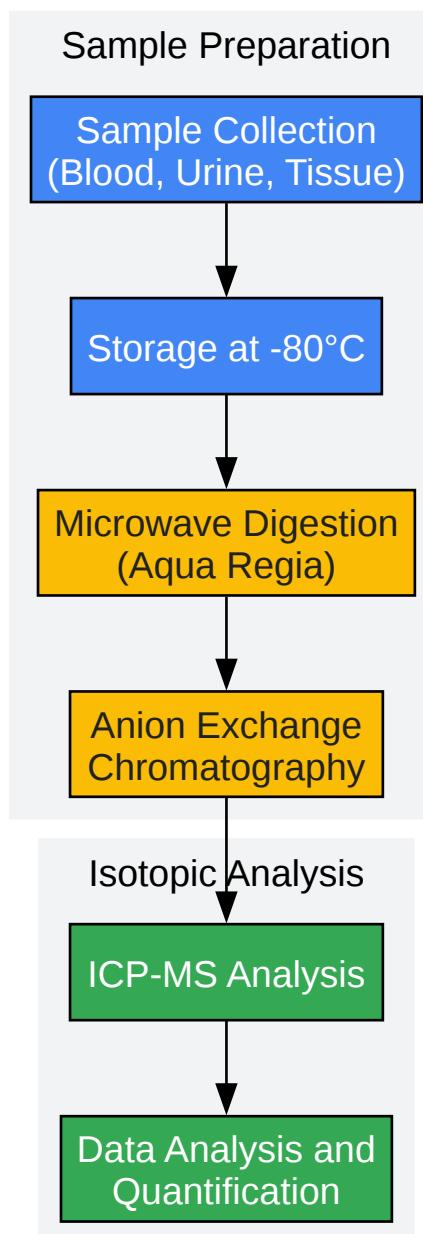
Occupational exposure to tungsten, often in the form of dust, has been associated with irritation of the eyes, skin, and respiratory system.[\[6\]](#) More severe effects, such as pulmonary fibrosis,

have been reported in workers exposed to hard metal dust, which is a mixture of tungsten carbide and cobalt. However, these effects are largely attributed to the cobalt content.[7]

## Signaling Pathway Affected by Tungsten

Recent studies have indicated that tungsten compounds can influence cellular signaling pathways. One such pathway is the Extracellular signal-regulated kinase (ERK) pathway, which is a critical regulator of various cellular processes, including protein synthesis and degradation. Exposure to sodium tungstate has been shown to activate ERK, leading to downstream effects on protein turnover.[8]





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